molecular formula C15H10N4O2S2 B7540046 N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No. B7540046
M. Wt: 342.4 g/mol
InChI Key: DGENYYGUBHLULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide, also known as BTA-EG4, is a small molecule inhibitor that has gained attention for its potential use in cancer research. This compound has been shown to target a specific protein and inhibit its activity, leading to potential therapeutic applications.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of a specific protein called eIF4A, which is involved in the translation of mRNA into protein. Inhibition of eIF4A leads to a decrease in protein synthesis and can potentially inhibit tumor growth. N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.

Mechanism of Action

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide binds to eIF4A and inhibits its ATPase activity, leading to a decrease in the unwinding of RNA helices and ultimately a decrease in protein synthesis. This inhibition of eIF4A activity has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer. N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide in lab experiments is its specificity for eIF4A. This allows for targeted inhibition of protein synthesis in cancer cells. However, one limitation is its potential toxicity, as it has been shown to inhibit the translation of all mRNAs, not just those involved in cancer cell growth.

Future Directions

For N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide research include further investigation into its potential use as an adjuvant therapy in combination with chemotherapy. Additionally, research into the potential toxicity of N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide and its effects on normal cells is needed. Finally, the development of more potent and specific inhibitors of eIF4A may lead to improved cancer therapies.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid, which is then reacted with thionyl chloride to form 2-(1,3-benzoxazol-2-ylsulfanyl)acetyl chloride. The resulting compound is then reacted with N-(2-aminothiazol-4-yl)acetamide in the presence of triethylamine to form N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-22-15-17-9-4-1-2-7-12(9)21-15/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGENYYGUBHLULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.